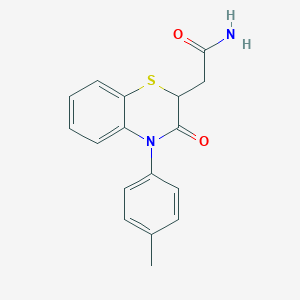

N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

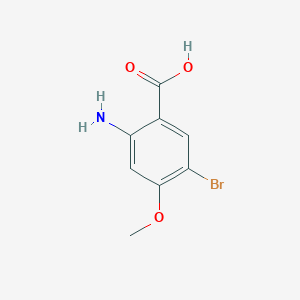

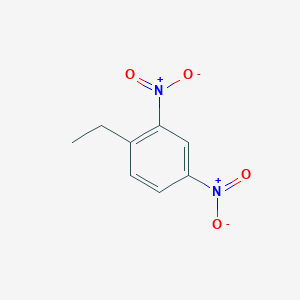

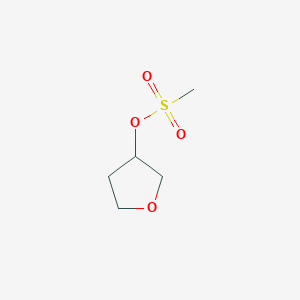

“N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C17H16N2O2S1. It has a molecular weight of 312.4 g/mol1. The CAS number for this compound is 106691-37-61.

Synthesis Analysis

Unfortunately, the specific synthesis process for “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is not available in the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis process, it’s recommended to refer to specialized literature or databases.Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, the specific structural analysis for this compound is not available in the search results.Chemical Reactions Analysis

The specific chemical reactions involving “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other substances.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties for “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” are not available in the search results.Applications De Recherche Scientifique

Chemical Reactivity and Synthesis Methods

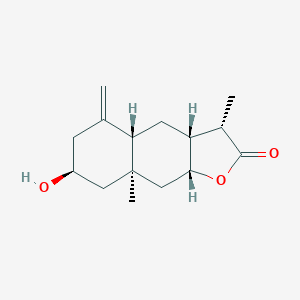

- Chemical Transformations: The compound is involved in reactions yielding various derivatives through treatment with sodium hydroxide, showcasing its reactivity and the formation of lactam and α,β-unsaturated acid derivatives. Notably, reactions with 6-methyl- and 6-bromo-derivatives indicate a complex reaction pattern that is crucial for synthesizing specific benzothiazine derivatives (Coutts, Matthias, Mah, & Pound, 1970).

- Synthetic Pathways: Innovative synthesis methods have been developed for creating benzothiazine derivatives with antimicrobial properties by reacting o-Amino thiophenol and maleic anhydride, followed by esterification. These methods are pivotal for expanding the compound's applications in medicinal chemistry and drug development (Kalekar, Bhat, & Koli, 2011).

Antimicrobial and Antifungal Applications

- Antimicrobial Activity: A study synthesized and evaluated benzothiazine derivatives for their antimicrobial efficacy against various bacterial and fungal strains, demonstrating significant antibacterial and antifungal activities. This suggests potential uses in developing new antimicrobial agents (Gupta & Wagh, 2006).

- Synthesis for Antitumor Applications: Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides highlighted the compound's role in synthesizing novel derivatives with observed antitumor activities, indicating its importance in cancer research (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Safety And Hazards

The safety and hazards of a compound are determined by its physical, chemical, and toxicological properties. Unfortunately, the specific safety and hazard information for “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is not available in the search results.

Orientations Futures

The future directions of a compound can include potential applications, ongoing research, and areas of interest for future studies. Unfortunately, the specific future directions for “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” are not available in the search results.

Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, it’s recommended to refer to specialized literature or databases.

Propriétés

IUPAC Name |

N-(4-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-6-8-12(9-7-11)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)22-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKDZGVFCPRWDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.